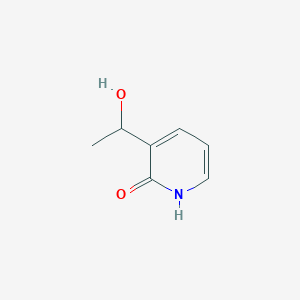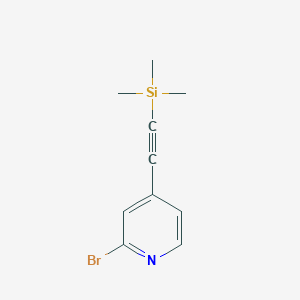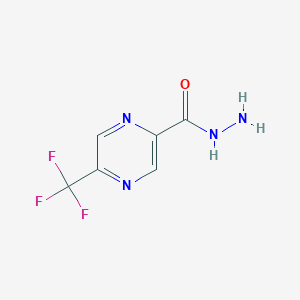
5-Acetyl-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-chlorobenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the fifth position and a chlorine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-chlorobenzoic acid typically involves the acetylation of 2-chlorobenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation processes, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetyl-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group, forming 2-chlorophthalic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol group, yielding 5-hydroxy-2-chlorobenzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Chlorophthalic acid.
Reduction: 5-Hydroxy-2-chlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-acetyl-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetylbenzoic acid: Does not have the chlorine atom, which affects its electronic properties and reactivity.
2-Acetylbenzoic acid: The acetyl group is at a different position, leading to different chemical behavior and applications.
Uniqueness: 5-Acetyl-2-chlorobenzoic acid is unique due to the presence of both the acetyl and chlorine substituents, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H7ClO3 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
5-acetyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
YRFYTAUPXZTMAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


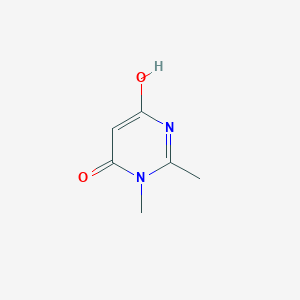
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)


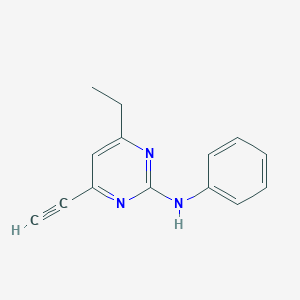
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
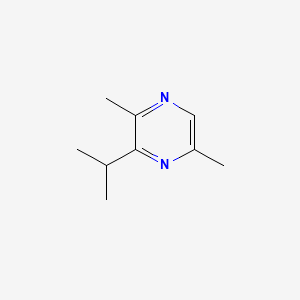
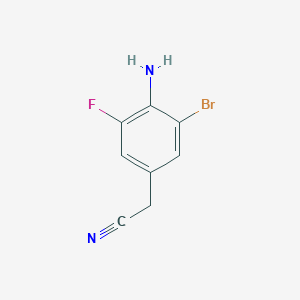
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
